molecular formula C18H27N3O3 B5403712 N~1~,N~1~-diethyl-N~4~-(3-methoxyphenyl)-1,4-piperidinedicarboxamide

N~1~,N~1~-diethyl-N~4~-(3-methoxyphenyl)-1,4-piperidinedicarboxamide

Cat. No. B5403712
M. Wt: 333.4 g/mol
InChI Key: MERDUYACRLDRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~1~-diethyl-N~4~-(3-methoxyphenyl)-1,4-piperidinedicarboxamide, commonly known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s. It has gained popularity in recent years due to its potent analgesic effects and high abuse potential. Despite being a relatively new drug, U-47700 has already caused numerous deaths worldwide, leading to its classification as a Schedule I controlled substance in the United States.

Mechanism of Action

U-47700 acts as a selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Activation of this receptor leads to a decrease in the perception of pain and an increase in feelings of euphoria. However, prolonged use of U-47700 can lead to the development of tolerance, dependence, and addiction.
Biochemical and physiological effects:
U-47700 binds to the μ-opioid receptor in the brain and spinal cord, leading to the release of neurotransmitters such as dopamine and serotonin. This results in a decrease in the perception of pain and an increase in feelings of pleasure and well-being. However, U-47700 can also cause respiratory depression, sedation, and nausea, which can be life-threatening in high doses.

Advantages and Limitations for Lab Experiments

U-47700 has several advantages for use in lab experiments, including its high potency and selectivity for the μ-opioid receptor. However, its high abuse potential and potential for causing respiratory depression and other adverse effects make it a risky compound to work with. Additionally, U-47700 is a Schedule I controlled substance in many countries, making it difficult to obtain for research purposes.

Future Directions

There are several areas of research that could benefit from further investigation into U-47700, including the development of new pain medications and the identification of biomarkers for opioid-related deaths. Additionally, more research is needed to understand the long-term effects of U-47700 use and to develop effective treatments for addiction and overdose. Overall, U-47700 is a promising compound for use in pharmacological research, but its potential for abuse and adverse effects must be carefully considered.

Synthesis Methods

U-47700 is synthesized by reacting 4-chlorobutyryl chloride with 4-aminophenol to form 4-chlorobutyryl-4-aminophenol, which is then reacted with diethylamine and 3-methoxybenzoyl chloride to form U-47700. The synthesis process involves several steps and requires specialized equipment and knowledge of organic chemistry.

Scientific Research Applications

U-47700 has been studied extensively in the field of pharmacology due to its potent analgesic effects. It has been used in animal studies to investigate the mechanisms of opioid receptor activation and to develop new pain medications. Additionally, U-47700 has been used as a reference compound in forensic toxicology to identify opioid-related deaths.

properties

IUPAC Name

1-N,1-N-diethyl-4-N-(3-methoxyphenyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-4-20(5-2)18(23)21-11-9-14(10-12-21)17(22)19-15-7-6-8-16(13-15)24-3/h6-8,13-14H,4-5,9-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERDUYACRLDRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~,N~1~-diethyl-N~4~-(3-methoxyphenyl)piperidine-1,4-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.